1-[2-(2,3-Dichlorophenyl)cyclopropyl]-3-(1-methyl-2-oxopyrrolidin-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(2,3-Dichlorophenyl)cyclopropyl]-3-(1-methyl-2-oxopyrrolidin-3-yl)urea, also known as MK-0249, is a small molecule inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are naturally occurring cannabinoids in the body. Endocannabinoids have been shown to have various physiological functions, including pain relief, anti-inflammatory effects, and regulation of appetite. Therefore, inhibition of FAAH has been proposed as a potential therapeutic target for various diseases, including pain, inflammation, and anxiety.
作用機序
The mechanism of action of 1-[2-(2,3-Dichlorophenyl)cyclopropyl]-3-(1-methyl-2-oxopyrrolidin-3-yl)urea involves inhibition of FAAH, which prevents the breakdown of endocannabinoids. This results in increased levels of endocannabinoids in the body, which can activate cannabinoid receptors and produce various physiological effects. The exact mechanism of how endocannabinoids produce these effects is not fully understood, but it is thought to involve modulation of neurotransmitter release and signaling pathways.
Biochemical and physiological effects:
Inhibition of FAAH by 1-[2-(2,3-Dichlorophenyl)cyclopropyl]-3-(1-methyl-2-oxopyrrolidin-3-yl)urea has been shown to produce several biochemical and physiological effects. These include increased levels of endocannabinoids, activation of cannabinoid receptors, modulation of neurotransmitter release, and regulation of inflammatory pathways. These effects have been linked to the potential therapeutic effects of 1-[2-(2,3-Dichlorophenyl)cyclopropyl]-3-(1-methyl-2-oxopyrrolidin-3-yl)urea in various disease models.
実験室実験の利点と制限
1-[2-(2,3-Dichlorophenyl)cyclopropyl]-3-(1-methyl-2-oxopyrrolidin-3-yl)urea has several advantages for laboratory experiments. It is a small molecule inhibitor, which makes it easy to synthesize and purify. It has also been extensively studied in preclinical models, which provides a wealth of data on its potential therapeutic effects. However, there are also limitations to using 1-[2-(2,3-Dichlorophenyl)cyclopropyl]-3-(1-methyl-2-oxopyrrolidin-3-yl)urea in laboratory experiments. Its specificity for FAAH may limit its potential therapeutic effects, as other enzymes may also be involved in the breakdown of endocannabinoids. Additionally, the effects of 1-[2-(2,3-Dichlorophenyl)cyclopropyl]-3-(1-methyl-2-oxopyrrolidin-3-yl)urea may vary depending on the experimental model and conditions.
将来の方向性
There are several future directions for research on 1-[2-(2,3-Dichlorophenyl)cyclopropyl]-3-(1-methyl-2-oxopyrrolidin-3-yl)urea. One area of interest is the potential therapeutic effects of 1-[2-(2,3-Dichlorophenyl)cyclopropyl]-3-(1-methyl-2-oxopyrrolidin-3-yl)urea in human clinical trials. Another area of interest is the development of more specific inhibitors of FAAH, which may have improved therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of endocannabinoids and their potential therapeutic effects in various disease models.
合成法
The synthesis of 1-[2-(2,3-Dichlorophenyl)cyclopropyl]-3-(1-methyl-2-oxopyrrolidin-3-yl)urea involves several steps, starting from commercially available starting materials. The key step involves the formation of the cyclopropyl ring, followed by the introduction of the urea moiety. The final product is obtained after purification and isolation steps. The synthesis of 1-[2-(2,3-Dichlorophenyl)cyclopropyl]-3-(1-methyl-2-oxopyrrolidin-3-yl)urea has been described in several scientific publications.
科学的研究の応用
1-[2-(2,3-Dichlorophenyl)cyclopropyl]-3-(1-methyl-2-oxopyrrolidin-3-yl)urea has been extensively studied in preclinical models for its potential therapeutic effects. Several studies have shown that inhibition of FAAH by 1-[2-(2,3-Dichlorophenyl)cyclopropyl]-3-(1-methyl-2-oxopyrrolidin-3-yl)urea leads to increased levels of endocannabinoids, resulting in pain relief, anti-inflammatory effects, and anxiolytic effects. 1-[2-(2,3-Dichlorophenyl)cyclopropyl]-3-(1-methyl-2-oxopyrrolidin-3-yl)urea has also been shown to have potential therapeutic effects in various disease models, including neuropathic pain, inflammatory bowel disease, and anxiety disorders.
特性
IUPAC Name |
1-[2-(2,3-dichlorophenyl)cyclopropyl]-3-(1-methyl-2-oxopyrrolidin-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2N3O2/c1-20-6-5-11(14(20)21)18-15(22)19-12-7-9(12)8-3-2-4-10(16)13(8)17/h2-4,9,11-12H,5-7H2,1H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSICXIUAWZNHSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)NC(=O)NC2CC2C3=C(C(=CC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。